4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
CAS No.: 72011-11-1
Cat. No.: VC16991008
Molecular Formula: C17H10ClN3O5
Molecular Weight: 371.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72011-11-1 |
|---|---|
| Molecular Formula | C17H10ClN3O5 |
| Molecular Weight | 371.7 g/mol |
| IUPAC Name | 4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24) |
| Standard InChI Key | VNYYTZFSRNZNFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s systematic name, (4Z)-4-[(4-chloro-2-nitrophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid, reflects its IUPAC nomenclature. The core structure consists of a naphthalene ring system substituted at the 2-position with a carboxylic acid group (-COOH) and at the 3-position with a hydroxy group (-OH). An azo bridge (-N=N-) links the naphthalene system to a 4-chloro-2-nitrophenyl group, which introduces electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents .
The Z-configuration of the azo group is stabilized by intramolecular hydrogen bonding between the hydroxy group and the adjacent carbonyl oxygen, a feature common in analogous azo dyes. This configuration influences the compound’s spectral properties and reactivity. The planar arrangement of the naphthalene and phenyl rings facilitates π-π stacking interactions, which may contribute to its crystalline behavior and solubility profile .
Spectroscopic and Computational Data
The compound’s exact mass is 371.03100 g/mol, as determined by high-resolution mass spectrometry (HRMS). Its polar surface area (PSA) of 124.58 Ų suggests moderate polarity, primarily due to the carboxylic acid and hydroxy groups. Computational models predict a refractive index of 1.707, aligning with its aromatic nature .
Synthesis and Manufacturing
Diazotization and Coupling Reaction
The synthesis of 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid typically proceeds via a two-step diazotization and coupling sequence:
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Diazotization: 4-Chloro-2-nitroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at low temperatures (0–5°C) to form the corresponding diazonium salt.
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Coupling: The diazonium salt reacts with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 8–10), facilitating electrophilic aromatic substitution at the ortho position relative to the hydroxy group .
Optimal yields are achieved by controlling temperature, pH, and stoichiometric ratios. Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce byproducts.
Purification and Characterization
Crude product is purified via recrystallization from methanol or ethanol, yielding a crystalline solid. Purity is assessed using high-performance liquid chromatography (HPLC), with typical purity grades exceeding 97%. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s low aqueous solubility (0.0641 mg/mL) limits its applications in aqueous systems but enhances compatibility with organic matrices.
Stability and Reactivity
Stability studies indicate that the compound decomposes above 300°C, releasing nitrogen oxides and chlorinated byproducts. It is sensitive to UV light, undergoing photodegradation via cleavage of the azo bond. Storage recommendations include protection from light and moisture, with inert gas atmospheres preferred for long-term stability .
Applications and Industrial Relevance
Dye and Pigment Industry
As an azo dye, the compound imparts intense coloration due to its conjugated π-system. It is utilized in:
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Textile dyeing: Affinity for cellulose fibers when applied with mordants (e.g., metal salts).
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Inks and coatings: Provides thermal stability in printer inks and automotive coatings.
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Biological staining: Preliminary studies suggest utility in histochemical staining, though toxicity concerns require further validation .
Pharmaceutical Intermediates
Research Frontiers and Future Directions
Advanced Materials
Exploration into metal-organic frameworks (MOFs) and conductive polymers could leverage the compound’s aromaticity and functional groups for sensor development or catalytic applications.
Green Chemistry Initiatives
Efforts to replace traditional diazotization reagents (e.g., HCl) with ionic liquids or biocatalysts aim to reduce the environmental footprint of synthesis processes.
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